methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
Description
Methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a synthetic heterocyclic compound featuring a triazolo[4,3-a]pyrazin-3-one core. This molecule integrates a 2-methylphenoxy group at position 8, an acetamido linker, and a methyl benzoate ester at position 2.
Properties
IUPAC Name |
methyl 2-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-14-7-3-6-10-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-5-4-8-15(16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCSVOKJJPGWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate phenoxy and acetylamino benzoate derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The triazolo[4,3-a]pyrazine scaffold is a common feature among related compounds, but variations in substituents significantly influence physicochemical and pharmacological properties. Key comparisons include:
*Estimated based on analog in ; †Calculated from data in .
Key Observations :
- Acetamido Linker : The acetamido group in the target compound is conserved in analogs like , but its absence in correlates with reduced steric hindrance, possibly altering receptor binding.
- Benzoate Ester : Positional isomerism (2- vs. 4-substitution) could influence metabolic stability, as esterases often exhibit regioselectivity .
Pharmacological and Physicochemical Properties
- Adenosine Receptor Affinity: Analogous 1,2,4-triazolo[4,3-a]pyrazin-3-ones, such as those in , exhibit nanomolar affinity for adenosine A1/A2A receptors. The target compound’s 2-methylphenoxy group may modulate selectivity, as bulky substituents at position 8 are associated with improved A2A antagonism .
- Antioxidant Activity: Compounds like , which conjugate triazolo-pyrazine cores with phenolic antioxidants, demonstrate radical-scavenging activity. The target compound lacks such groups, suggesting divergent applications.
- Solubility : The methyl benzoate ester in the target compound likely reduces aqueous solubility compared to carboxamide derivatives (e.g., ), which could impact bioavailability .
Biological Activity
Methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate, also referred to as Fezolinetant, is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyrazine derivatives, which are known for their diverse biological activities. The structure includes a triazolo[4,3-a]pyrazine core linked to a phenoxy group and an acetylamino benzoate moiety.
Target of Action:
Fezolinetant primarily targets the Neurokinin-1 (NK1) receptor. This receptor is involved in various physiological processes, including pain perception and inflammation.
Mode of Action:
The compound inhibits the function of the NK1 receptor, leading to potential therapeutic effects in conditions associated with neurokinin signaling. This inhibition can modulate pain pathways and influence inflammatory responses.
Pharmacokinetics
Fezolinetant exhibits favorable pharmacokinetic properties:
- Solubility: It is soluble in DMSO, suggesting good bioavailability.
- Metabolism: The metabolic pathways involve phase I and phase II reactions typical for compounds of this class.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Fezolinetant. A study published in ACS Omega demonstrated its efficacy against various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. The compound was tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values indicative of significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
Fezolinetant has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
In Vivo Efficacy :
In a recent animal model study, Fezolinetant demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model. The administration resulted in a marked reduction in edema compared to control groups. -
Combination Therapy :
A study exploring combination therapy with Fezolinetant and conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. This suggests potential for use in combination regimens to overcome drug resistance.
Q & A
Q. What are the key steps and optimal conditions for synthesizing methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo-pyrazine core via cyclization under controlled temperatures (10–40°C) to prevent side reactions.
- Step 2 : Coupling with 2-methylphenoxy groups using nucleophilic substitution or Mitsunobu reactions.
- Step 3 : Acetamido-benzoate esterification, requiring anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation .
Optimal Conditions : - Solvents: Ethanol, DMF, or dichloromethane.
- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (DIPEA) for pH control.
- Purification: Column chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization .
Q. How to confirm the structural integrity and purity of the synthesized compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm functional groups (e.g., ¹H NMR: δ 7.35–8.08 ppm for aromatic protons; δ 3.66 ppm for methoxy groups) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., observed m/z 369.40 for related compounds) .
- HPLC : Assess purity (>95% by reverse-phase C18 columns) .
Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation .
Advanced Research Questions
Q. How to design experiments to evaluate the compound's anticancer activity?
- In Vitro Assays :
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
- In Vivo Models : Xenograft studies in mice, monitoring tumor volume and metastasis .
Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated groups.
Q. How to resolve contradictions in biological activity data across different studies?
- Source Analysis : Compare experimental variables (e.g., cell lines, dosage ranges, assay protocols).
- Structural Validation : Re-characterize the compound to rule out batch-specific impurities .
- Mechanistic Studies : Use kinase profiling or molecular docking to identify off-target effects .
Example : Discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. saline) or incubation times .
Q. What strategies optimize the compound's pharmacokinetic properties for therapeutic use?
- Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility.
- Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) for improved bioavailability .
- Metabolic Stability : Test in liver microsomes to identify metabolic hotspots (e.g., CYP450 interactions) .
Q. How to investigate the compound's interaction with adenosine receptors?
- Binding Assays : Radioligand competition studies (e.g., [³H]CCPA for A₁ receptors) to calculate Kᵢ values.
- Functional Assays : cAMP accumulation assays in HEK293 cells expressing recombinant receptors .
- Computational Docking : Use AutoDock Vina to predict binding poses within receptor active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
